molecular formula C30H29Cl2NO7 B3225243 Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate CAS No. 1246828-98-7

Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate

Cat. No.: B3225243
CAS No.: 1246828-98-7
M. Wt: 586.5 g/mol
InChI Key: KSKRPHSHPQTWJK-ZDZYTSRMSA-N
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Description

This compound is a structurally complex acrylate ester featuring:

  • A methyl ester group at the terminal position.
  • A tert-butoxycarbonyl (Boc)-protected amino group at the C2 position, enhancing stability during synthesis and modulating bioavailability.
  • A (S,Z)-configured acrylate backbone, critical for stereochemical interactions in biological systems.

Primarily investigated as an intermediate in oncology drug development, its design integrates bulky aromatic substituents and protective groups to optimize pharmacokinetic properties and target specificity, particularly in breast and lung cancer therapies .

Properties

IUPAC Name

methyl (Z)-3-[(2S)-2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29Cl2NO7/c1-30(2,3)40-29(35)33-24(28(34)36-4)14-18-6-12-25-26(15-18)38-17-27(39-25)20-7-9-21(10-8-20)37-16-19-5-11-22(31)23(32)13-19/h5-15,27H,16-17H2,1-4H3,(H,33,35)/b24-14-/t27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKRPHSHPQTWJK-ZDZYTSRMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CC2=C(C=C1)OC(CO2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\C1=CC2=C(C=C1)O[C@H](CO2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29Cl2NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following IUPAC name and molecular characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃Cl₂N₃O₅
  • Molecular Weight : 396.29 g/mol
  • CAS Number : 94790-24-6

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds that share structural features with methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate derivatives. For instance, derivatives with guanidine or hydrazone functionalities have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activities of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
PC190723S. aureus0.5 - 1.0
3-[2-chloro-3-(trifluoromethyl)] derivativeS. aureus0.5
Aminoguanidine derivativeE. coli1.0

These compounds often act by inhibiting the assembly of FtsZ, a protein critical for bacterial cell division, thus demonstrating a mechanism of action relevant to our compound of interest .

The proposed mechanism for the antibacterial activity of methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate derivatives involves:

  • Inhibition of FtsZ Assembly : The compound may bind to FtsZ and inhibit its GTPase activity.
  • Disruption of Cell Division : By destabilizing FtsZ protofilaments, it prevents bacterial cell division and proliferation.

In vitro studies have shown that modifications to the chemical structure can enhance or diminish this activity, indicating a strong structure-activity relationship .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the Aromatic Ring : The presence of electron-withdrawing groups like chlorine enhances antibacterial potency.
  • Amino Acid Modifications : Variations in the amino acid side chains can significantly affect the binding affinity to target proteins such as FtsZ.

Table 2: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of halogensIncreased potency
Alteration in amino acid structureVariable effects

Case Studies

  • Case Study on Derivative Efficacy :
    A study investigated a series of benzyloxy guanidine derivatives similar to our compound. The most potent derivative exhibited an MIC of 0.5 µg/mL against S. aureus, demonstrating that slight structural changes can lead to significant increases in antibacterial efficacy .
  • In Vivo Models :
    In vivo efficacy was confirmed for certain derivatives in murine models, showcasing their potential therapeutic applications against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Bioactivity/Application Synthesis Yield Key Differences vs. Target Compound
Methyl (Z)-2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate Dimethylamino group, chlorobenzoyl Tumor inhibitor intermediate 40–60% Lacks Boc protection; simpler aromatic substituents
(E)-Ethyl 3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylate (Compound B) Ethyl ester, unsubstituted benzo-dioxin Synthetic precursor 39% No dichlorobenzyloxy or Boc-amino groups
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) Natural dihydroxybenzene core Antioxidant, anti-inflammatory N/A Lacks halogenation and protective groups
(E)-N-(3,4-dimethoxyphenyl)-3-(tetrahydrobenzo[b][1,4]dioxin-yl)acrylamide (D3) Methoxy-substituted amide, benzo-dioxin Pharmacological screening 31% Amide vs. ester; methoxy vs. dichlorobenzyloxy groups

Pharmacological Properties

  • Metabolic Stability: The Boc group protects the amine from premature enzymatic cleavage, unlike dimethylamino analogues, which may undergo faster metabolism .
  • Target Specificity : The bulky dihydrobenzo-dioxin moiety may confer selectivity for hydrophobic binding pockets in kinase inhibitors, akin to naphthyridine-based antitumor agents .

Environmental and Reactivity Considerations

  • Reactivity : The Boc group may reduce radical formation compared to unprotected amines, but the dichlorobenzyloxy group could participate in atmospheric oxidation, forming chlorinated by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate
Reactant of Route 2
Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate

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